molecular formula C6H3ClFN3 B12458489 3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine

3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12458489
M. Wt: 171.56 g/mol
InChI Key: NODQHQDBPQOZSJ-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of chlorine and fluorine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine, iodization using N-iodosuccinimide (NIS) can be followed by protection of the NH group with PMB-Cl to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The pyrazolopyridine core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, PMB-Cl for NH protection, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine include other pyrazolopyridine derivatives such as:

  • 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

3-chloro-5-fluoro-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3ClFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)

InChI Key

NODQHQDBPQOZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Cl)F

Origin of Product

United States

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